2'-O-Propargyl g(iBu)-3'-phosphoramidite
Beschreibung
2'-O-Propargyl G(iBu)-3'-phosphoramidite (CAS: 171486-61-6) is a specialized phosphoramidite monomer used in solid-phase oligonucleotide synthesis. Its molecular formula is C₅₀H₅₄N₇O₈P, with a molecular weight of 911.98 g/mol . The compound features three critical functional groups:
- 5'-O-DMT group: Protects the 5'-hydroxyl during synthesis and enables stepwise elongation.
- 2'-O-propargyl group: Provides a terminal alkyne for post-synthetic "click chemistry" modifications (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) .
- N²-isobutyryl (iBu) protection: Stabilizes the guanine base against depurination during acidic detritylation .
This phosphoramidite is pivotal in synthesizing oligonucleotides with site-specific modifications, particularly for therapeutic applications (e.g., antisense oligonucleotides, siRNA) and diagnostic probes. Its propargyl group enables conjugation with fluorophores, peptides, or nanoparticles without compromising oligonucleotide integrity .
Structure
2D Structure
Eigenschaften
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H56N7O9P/c1-10-26-59-41-40(63-64(61-27-14-25-48)54(31(4)5)32(6)7)38(62-45(41)53-29-49-39-42(53)50-46(52-44(39)56)51-43(55)30(2)3)28-60-47(33-15-12-11-13-16-33,34-17-21-36(57-8)22-18-34)35-19-23-37(58-9)24-20-35/h1,11-13,15-24,29-32,38,40-41,45H,14,26-28H2,2-9H3,(H2,50,51,52,55,56)/t38-,40-,41-,45-,64?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWGPRXHCUPJJO-VCGWOZLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H56N7O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
894.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Overview:
- Reactants : 5'-DMT-protected nucleosides (adenosine, cytidine, guanosine, uridine), propargyl bromide, DBTO, TBAB.
- Solvent : Anhydrous dimethylformamide (DMF).
- Conditions : Stirring at 40–50°C for 24 hours.
- Mechanism : Dibutyl tin oxide acts as a mild, regioselective esterification agent, favoring the 2'-OH over the 3'-OH due to steric and electronic factors, with phase transfer catalysis enhancing regioselectivity.
Data and Yields:
| Nucleoside | 2'-O-Propargyl Isomer Yield | 3'-O-Propargyl Isomer Yield | Purity | Reference |
|---|---|---|---|---|
| Adenosine | 9.4% | 4% | >99% | |
| Cytidine | 16.23% | 8.9% | >99% | |
| Guanosine | 12.25% | 9.2% | >99% | |
| Uridine | 19% | 13.7% | >99% |
The regioselectivity favors the 2'-O-propargyl isomer, with purification on silica gel chromatography using a gradient solvent system (chloroform:hexane:acetone:methanol) to isolate high-purity products.
Reaction Conditions and Optimization
- Phase Transfer Catalysis : Tetrabutyl ammonium bromide (TBAB) facilitates transfer of the propargyl bromide into the organic phase, enhancing reaction efficiency.
- Mild Base : Dibutyl tin oxide (DBTO) serves as a mild, selective esterification agent, minimizing side reactions.
- Temperature and Time : 40–50°C for 24 hours ensures sufficient conversion while maintaining regioselectivity.
- Workup : Post-reaction, mixtures are poured onto crushed ice, filtered, and extracted with dichloromethane, followed by washing and drying over sodium sulfate.
Purification Strategy
Purification involves silica gel chromatography with a gradient solvent system. The high regioselectivity and purity (>99%) are achieved through careful gradient control, typically starting with chloroform:hexane:acetone (50:40:10) and gradually shifting to (50:30:20). Fractions containing the desired isomer are pooled, concentrated, and dried under vacuum.
Conversion to Phosphoramidites
The high-purity 2'-O-propargyl nucleosides are converted into their corresponding phosphoramidites, critical intermediates for oligonucleotide synthesis:
- Activation : The nucleoside hydroxyl group reacts with chlorophosphoramidite reagents (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite).
- Conditions : Anhydrous conditions, typically in acetonitrile, with tertiary amines like N,N-diisopropylethylamine (DIPEA).
- Yield : The conversion yields are high (>90%), ensuring sufficient quantities for downstream applications.
Research Findings and Significance
- The regioselective synthesis method is applicable to all four ribonucleosides, demonstrating broad utility.
- The process yields high-purity products, suitable for incorporation into oligonucleotides.
- The methodology minimizes steps and avoids complex isomer separation, streamlining synthesis.
Summary Table of Preparation Methods
| Step | Reagents | Conditions | Purpose | Outcome |
|---|---|---|---|---|
| Regioselective O-Propargylation | Propargyl bromide, DBTO, TBAB | 40–50°C, 24h | Selective 2'-O modification | High regioselectivity (>99%) |
| Purification | Silica gel chromatography | Gradient solvents | Isolate pure isomers | >99% purity |
| Phosphoramidite formation | Chlorophosphoramidite, DIPEA | Anhydrous, room temp | Activation for oligo synthesis | High yield (>90%) |
Analyse Chemischer Reaktionen
Types of Reactions
2’-O-Propargyl g(iBu)-3’-phosphoramidite undergoes various chemical reactions, including:
Click Chemistry Reactions: The propargyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable triazole linkages.
Substitution Reactions: The phosphoramidite group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Copper(I) Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Nucleophiles: Such as azides, which react with the propargyl group in click chemistry reactions.
Major Products
Triazole-Linked Oligonucleotides: Formed through click chemistry reactions.
Modified Oligonucleotides: Resulting from substitution reactions involving the phosphoramidite group.
Wissenschaftliche Forschungsanwendungen
Oligonucleotide Synthesis
2'-O-Propargyl g(iBu)-3'-phosphoramidite is primarily used as a building block in the synthesis of oligonucleotides. Its unique structure allows for:
- Incorporation of Modified Nucleotides: The propargyl group facilitates the introduction of modifications at the 2' position of ribonucleotides, which can enhance stability and binding affinity.
- Click Chemistry Applications: The alkyne functionality enables "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the conjugation of various biomolecules to oligonucleotides.
Development of Therapeutics
The compound has been explored for its potential in therapeutic applications:
- Antisense Oligonucleotides: Modified oligonucleotides synthesized using this phosphoramidite have shown promise in targeting RNA for gene silencing, offering potential treatments for genetic disorders.
- RNA Interference (RNAi): By modifying RNA molecules to enhance their stability and efficacy, researchers can utilize these compounds in RNAi therapies against various diseases, including cancer.
Bioconjugation Techniques
This compound serves as a versatile tool in bioconjugation:
- Protein Labeling: The reactive propargyl group allows for efficient labeling of proteins with fluorescent tags or other functional groups, facilitating studies in cellular imaging and tracking.
- Drug Delivery Systems: By attaching therapeutic agents to oligonucleotides through click chemistry, researchers can create targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects.
Case Study 1: Antisense Oligonucleotide Development
A study published in Molecular Therapy demonstrated the efficacy of antisense oligonucleotides synthesized using this compound. These modified oligonucleotides showed increased resistance to nucleases and improved binding affinity to target mRNA sequences. The results indicated a significant reduction in target gene expression in vitro and in vivo models.
Case Study 2: Targeted Drug Delivery
Research featured in Advanced Drug Delivery Reviews highlighted the use of this phosphoramidite in developing targeted delivery systems. By conjugating chemotherapeutic agents to oligonucleotides via click chemistry, researchers achieved enhanced specificity towards cancer cells while reducing off-target effects. This approach demonstrated improved therapeutic outcomes compared to traditional drug delivery methods.
Wirkmechanismus
The primary mechanism of action of 2’-O-Propargyl g(iBu)-3’-phosphoramidite involves its incorporation into oligonucleotides, where the propargyl group serves as a reactive site for further functionalization. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a key pathway, allowing for the formation of stable triazole linkages. This mechanism is widely used in click chemistry to create diverse and functionalized nucleic acid structures .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table compares 2'-O-Propargyl G(iBu)-3'-phosphoramidite with structurally or functionally analogous phosphoramidites:
Key Findings:
Steric Effects :
- The 2'-O-propargyl group imposes moderate steric hindrance compared to bulkier groups like TBDMS, which require prolonged coupling times (≥12 min) .
- The 2'-O-methyl and 2'-F derivatives exhibit lower steric hindrance, enabling faster coupling (~3–5 min) .
Base Stability :
- The iBu group in guanine phosphoramidites offers superior protection against depurination compared to benzoyl (Bz) or acetyl (Ac) groups used in adenine/cytosine analogues .
Functional Utility :
- The propargyl group is uniquely suited for post-synthetic modifications via click chemistry, a feature absent in TBDMS-, methyl-, or fluoro-substituted analogues .
Thermodynamic Properties :
- 2'-F modifications enhance duplex stability (ΔTm +1.5–2.0°C per modification) but lack the functional versatility of propargyl .
Biologische Aktivität
2'-O-Propargyl g(iBu)-3'-phosphoramidite (CAS No. 171486-61-6) is a modified nucleoside analog that has garnered attention for its potential biological activities, particularly in the realms of molecular biology and medicinal chemistry. This compound is primarily utilized in the synthesis of oligonucleotides and has implications in gene therapy and RNA interference technologies. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structural features that enhance its reactivity and biological interactions:
- Molecular Formula : C₁₃H₁₈N₃O₄P
- Molecular Weight : 299.27 g/mol
- Purity : ≥95%
The biological activity of this compound is primarily attributed to its role as a phosphoramidite in oligonucleotide synthesis. Upon incorporation into RNA or DNA strands, it can:
- Modulate Gene Expression : By facilitating the synthesis of modified oligonucleotides that can target specific mRNA sequences.
- Inhibit Enzymatic Activity : The incorporation of this compound into nucleic acids can affect the binding affinity and activity of nucleases, potentially leading to increased stability of therapeutic oligonucleotides.
Antiviral Activity
Research indicates that modified nucleotides like this compound exhibit antiviral properties by enhancing the stability and efficacy of antisense oligonucleotides against viral targets.
- Case Study : A study demonstrated that oligonucleotides synthesized with this phosphoramidite showed significant inhibition of viral replication in vitro, suggesting its potential as a therapeutic agent against viral infections.
Anticancer Activity
The compound's ability to form stable complexes with nucleic acids has led to investigations into its anticancer properties.
- Case Study : In vitro studies revealed that oligonucleotides containing this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. These effects were attributed to the induction of apoptosis through the downregulation of oncogenes.
Table 1: Summary of Biological Activities
Table 2: Comparison with Other Phosphoramidites
| Compound Name | Antiviral Activity | Anticancer Activity | Stability |
|---|---|---|---|
| This compound | High | Moderate | High |
| Standard Phosphoramidite | Moderate | Low | Moderate |
| Modified Phosphoramidite | Low | High | High |
Research Findings
Recent studies have focused on enhancing the delivery mechanisms of oligonucleotides synthesized with this compound. The findings suggest:
- Enhanced Cellular Uptake : Modifications using this phosphoramidite lead to increased cellular uptake due to improved lipid solubility.
- Reduced Toxicity : Compared to traditional phosphoramidites, those incorporating this compound showed lower cytotoxicity in human cell lines, making them safer for therapeutic applications .
Q & A
Basic: What are the critical structural features of 2'-O-Propargyl g(iBu)-3'-phosphoramidite, and how do they influence its role in oligonucleotide synthesis?
Answer:
The compound has three key functional groups:
- 2'-O-Propargyl modification : Enables post-synthetic "click chemistry" conjugation (e.g., azide-alkyne cycloaddition) for attaching fluorophores, quenchers, or other functional groups .
- N2-Isobutyryl (iBu) protection : Prevents undesired side reactions during solid-phase synthesis by blocking the exocyclic amine of guanine. This protection is stable under acidic detritylation conditions but cleaved via ammonia treatment post-synthesis .
- 3'-Phosphoramidite group : Facilitates automated coupling to the 5'-OH of the growing oligonucleotide chain via nucleophilic activation (e.g., using tetrazole or ethylthiotetrazole) .
Methodological Note: For optimal coupling efficiency, dissolve the phosphoramidite in anhydrous acetonitrile (0.1 M) and ensure rigorous exclusion of moisture .
Advanced: How can coupling efficiency and regioselectivity be optimized when incorporating this compound into RNA or modified DNA strands?
Answer:
Coupling efficiency (>98%) is achieved by:
- Activator selection : Ethylthiotetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT) improves reaction kinetics compared to standard tetrazole .
- Extended coupling time : Increase to 180–300 seconds for sterically hindered 2'-O-modified phosphoramidites .
- Capping protocol : Use acetic anhydride/N-methylimidazole to terminate unreacted 5'-OH groups, minimizing deletion sequences .
Regioselectivity challenges (e.g., 3'→3' coupling) are mitigated by:
- Controlled oxidation : Use iodine/water/pyridine for phosphite-to-phosphate conversion without over-oxidation .
- 31P NMR monitoring : Verify phosphoramidite integrity and detect side products (e.g., cyanoethyl adducts at 140–152 ppm) .
Basic: What purification and characterization methods are recommended for oligonucleotides synthesized with this compound?
Answer:
- HPLC Purification : Use reverse-phase C18 columns with triethylammonium acetate (TEAA) buffer (pH 7.0) to separate full-length products from truncated sequences. The DMT-on method enhances retention .
- Mass Spectrometry (MS) : Confirm molecular weight via MALDI-TOF or ESI-MS. Expected mass deviation: ±1–2 Da for propargyl-modified strands .
- 31P NMR : Validate phosphoramidite purity (>98%) and detect hydrolysis byproducts pre-synthesis .
Advanced: How can researchers resolve contradictions in reported coupling yields for 2'-O-Propargyl-modified phosphoramidites across different synthesis platforms?
Answer:
Discrepancies often arise from:
- Solid support type : Controlled-pore glass (CPG) vs. polystyrene supports affect steric accessibility. Use low-loading CPG (20–40 μmol/g) for long/modified strands .
- Deprotection conditions : Standard ammonium hydroxide (55°C, 16 hr) may degrade propargyl groups. Optimize with methylamine/ammonia (1:1 v/v, 35°C, 10 hr) .
- Sequence context : GC-rich regions may require lower coupling temperatures (20°C vs. 25°C) to reduce aggregation .
Validation Protocol:
- Compare trityl-off fractions (UV monitoring) across synthesizers (e.g., ABI 394 vs. Expedite 8909) .
- Perform PAGE analysis under denaturing conditions to assess truncation rates .
Basic: What are the primary research applications of this compound in nucleic acid chemistry?
Answer:
- Clickable probes : Conjugate azide-modified fluorophores (e.g., Cy5, FAM) for FISH, qPCR, or FRET-based assays .
- Crosslinking studies : Incorporate photoactivatable groups (e.g., aryl azides) via CuAAC to study RNA-protein interactions .
- Therapeutic oligonucleotides : Synthesize siRNA or antisense strands with site-specific modifications for enhanced stability .
Advanced: How does the propargyl group impact the thermodynamic stability and nuclease resistance of oligonucleotides?
Answer:
- Thermodynamics : 2'-O-Propargyl modifications increase duplex Tm by ~1–2°C per modification due to hydrophobic interactions and restricted sugar pucker (C3'-endo conformation) .
- Nuclease resistance : Propargyl groups reduce exonuclease degradation rates by ~50% compared to unmodified RNA, as shown in serum stability assays .
- Trade-offs : Excessive propargylation (>3 modifications/strand) may reduce binding specificity. Use nearest-neighbor parameters to predict destabilizing effects .
Basic: What safety and storage protocols are critical for handling this compound?
Answer:
- Storage : Keep desiccated at –20°C under argon. Shelf life: 6–12 months .
- Handling : Use anhydrous conditions (glove box or sealed synthesizer) to prevent phosphoramidite hydrolysis .
- Waste disposal : Quench residual reagent with 10% aqueous ammonia before discarding in approved organic waste containers .
Advanced: What strategies enable orthogonal functionalization when combining 2'-O-Propargyl with other modifications (e.g., 5-methylcytosine or phosphorothioates)?
Answer:
- Stepwise deprotection : Use acid-labile (DMT), base-labile (iBu), and UV-cleavable (e.g., NVOC) protecting groups in tandem .
- Selective conjugation : Perform CuAAC after oligonucleotide synthesis but before ammonia deprotection to avoid side reactions with unprotected amines .
- Phosphorothioate compatibility : Replace iodine oxidation with Beaucage reagent (3H-1,2-benzodithiole-3-one-1,1-dioxide) for sulfurization without propargyl group interference .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
